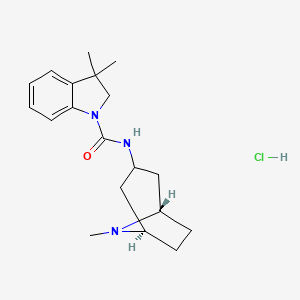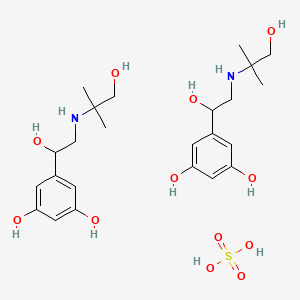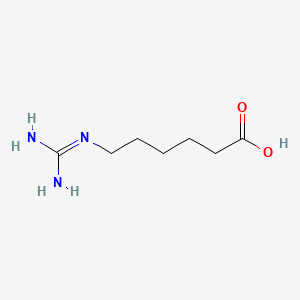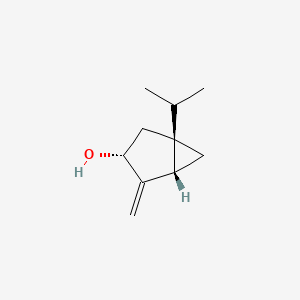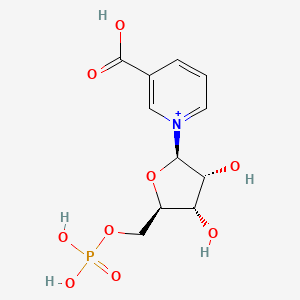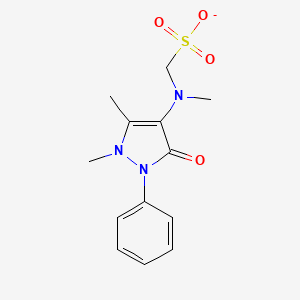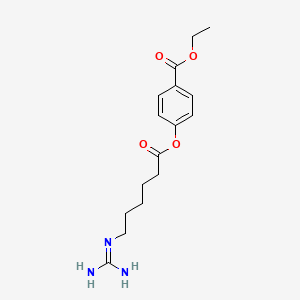
2-Amino-3-methylhexanoic acid
描述
2-Amino-3-methylhexanoic acid is a non-natural amino acid that was first synthesized over 70 years ago. It has recently gained attention for its potential as a plant resistance inducer, enhancing resistance against temperature stress and pathogen attacks . This compound is also known for its role in improving physiological activities in plants under high-temperature stress .
作用机制
Target of Action
The primary targets of 2-Amino-3-methylhexanoic acid (AMHA) are plants, specifically their physiological activities . It has been demonstrated to be a unique natural plant inducer against extreme temperature stresses and pathogen attack .
Mode of Action
AMHA interacts with its plant targets by enhancing their resistance against extreme temperature stresses and various diseases . It is highly active against fungal, bacterial, and viral diseases by inducing plant resistance . AMHA pretreatment has been shown to strongly protect wheat against powdery mildew, Arabidopsis against Pseudomonas syringae DC3000, and tobacco against Tomato spotted wilt virus .
Biochemical Pathways
AMHA affects several biochemical pathways in plants. It promotes the energetic connectivity of Photosystem II (PSII) units and the fraction of active Oxygen-Evolving Complex (OEC) centers . This results in an improved overall activity of PSII mainly through enhancing the OEC activity, PSII energetic connectivity, and electron transport efficiency . Additionally, AMHA increases osmotic adjustments for the rapid accumulation of total amino acids and soluble sugars .
Pharmacokinetics
It is known that amha accumulates in the mycelia of certain fungal species .
Result of Action
The action of AMHA results in several molecular and cellular effects. It enhances the activities of antioxidant enzymes such as Peroxidase (POD), Catalase (CAT), and Superoxide Dismutase (SOD), thereby reducing oxidative damage on membrane lipids . It also facilitates resistance to high-temperature stress by alleviating physiological damage in field-grown tea plants due to improved photosynthetic performance, osmotic adjustments, and antioxidant enzyme activities .
Action Environment
The action of AMHA is influenced by environmental factors. It has been observed that all plant stems and foliage remain erect and healthy in the presence of 100 or 1000 nM AMHA, even under high-temperature stress in the summer . This suggests that AMHA can effectively protect plants against high-temperature stress, demonstrating its potential as a unique natural elicitor protecting plants against both biotic and abiotic stresses .
生化分析
Biochemical Properties
2-Amino-3-methylhexanoic acid plays a significant role in biochemical reactions, particularly as a plant resistance inducer. It interacts with various enzymes, proteins, and other biomolecules to enhance plant resistance against extreme temperature stresses and pathogen attacks . For instance, it has been shown to protect wheat against powdery mildew and Arabidopsis against Pseudomonas syringae DC3000 . The compound’s interaction with these biomolecules involves inducing resistance mechanisms that enhance the plant’s ability to withstand biotic and abiotic stresses.
Cellular Effects
The effects of this compound on cellular processes are profound. In plants, it influences cell function by enhancing photosynthetic performance and increasing the activities of antioxidant enzymes such as peroxidase, catalase, and superoxide dismutase . These changes lead to improved cellular metabolism and reduced oxidative damage. Additionally, the compound has been observed to increase osmotic adjustments, leading to the rapid accumulation of total amino acids and soluble sugars .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It promotes the energetic connectivity of photosystem II (PSII) units and enhances the activity of the oxygen-evolving complex (OEC) centers . This results in improved electron transport efficiency and overall PSII activity. The compound also influences gene expression by inducing resistance-related genes, thereby enhancing the plant’s defense mechanisms against various stresses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its activity over extended periods, making it effective in long-term studies
Dosage Effects in Animal Models
While studies on the dosage effects of this compound in animal models are limited, its impact on plant models provides some insights. In plants, different dosages of the compound have been shown to enhance resistance against high-temperature stress and pathogen attacks . Higher dosages may lead to increased physiological benefits, but the potential for toxic or adverse effects at very high doses remains to be explored.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to plant resistance mechanisms. It interacts with enzymes and cofactors that regulate photosynthesis and antioxidant activities . The compound’s role in these pathways contributes to its ability to enhance metabolic flux and improve the overall health of the plant.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to areas where it can exert its protective effects. The compound’s ability to accumulate in certain tissues further enhances its efficacy as a resistance inducer.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization allows the compound to interact with key biomolecules and exert its protective effects efficiently.
准备方法
2-Amino-3-methylhexanoic acid can be synthesized through various methods. One common synthetic route involves the chemical synthesis of the α-amino acid, followed by isolation and purification . Industrial production methods often involve fermentation processes using specific fungal strains, such as Magnaporthe oryzae and Alternaria spp., which naturally produce the compound .
化学反应分析
2-Amino-3-methylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
2-Amino-3-methylhexanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enhancing plant resistance to environmental stresses.
Medicine: Research is ongoing to explore its potential therapeutic benefits.
Industry: It is used in the development of agricultural products aimed at improving crop resistance to biotic and abiotic stresses
相似化合物的比较
2-Amino-3-methylhexanoic acid can be compared with other similar amino acids, such as:
- 2-Amino-3-methylbutanoic acid
- 2-Amino-3-methylpentanoic acid
- 2-Amino-3-methylheptanoic acid
What sets this compound apart is its unique ability to act as a plant resistance inducer, enhancing resistance against both biotic and abiotic stresses .
属性
IUPAC Name |
2-amino-3-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSUGULOZFMUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334781 | |
| Record name | 2-Amino-3-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60182-96-9 | |
| Record name | 2-Amino-3-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-methylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



